ethyl 3,6-difluoropicolinate ethyl 3,6-difluoropicolinate
Brand Name: Vulcanchem
CAS No.: 1214363-19-5
VCID: VC0035632
InChI: InChI=1S/C8H7F2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=CC(=N1)F)F
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.146

ethyl 3,6-difluoropicolinate

CAS No.: 1214363-19-5

Cat. No.: VC0035632

Molecular Formula: C8H7F2NO2

Molecular Weight: 187.146

* For research use only. Not for human or veterinary use.

ethyl 3,6-difluoropicolinate - 1214363-19-5

Specification

CAS No. 1214363-19-5
Molecular Formula C8H7F2NO2
Molecular Weight 187.146
IUPAC Name ethyl 3,6-difluoropyridine-2-carboxylate
Standard InChI InChI=1S/C8H7F2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3
Standard InChI Key IRAHBUKEVIUXQU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=N1)F)F

Introduction

Chemical Properties and Structure

Structural Identification and Characterization

Ethyl 3,6-difluoropicolinate, also systematically named as ethyl 3,6-difluoropyridine-2-carboxylate, is characterized by a pyridine core with fluorine atoms at positions 3 and 6, and an ethyl carboxylate group at position 2. Its complete chemical identity can be defined through various standard identifiers as shown in Table 1.

ParameterValue
CAS Number1214363-19-5
Molecular FormulaC₈H₇F₂NO₂
Molecular Weight187.14 g/mol
IUPAC Nameethyl 3,6-difluoropyridine-2-carboxylate
InChIInChI=1S/C8H7F2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3
InChIKeyIRAHBUKEVIUXQU-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=C(C=CC(=N1)F)F
PubChem CID46311359

The molecular structure features a carboxylic ethyl ester group at position 2 of the pyridine ring, which contributes to its chemical reactivity and potential applications in synthetic chemistry .

Synthesis and Preparation

Synthetic Routes

  • Starting with 2,6-difluoropyridine

  • Selective metalation (typically using lithiation)

  • Carboxylation

  • Esterification to introduce the ethyl group

This approach is similar to the synthesis of 2,6-difluoropyridine-3-carboxylic acid as documented in various sources . The synthesis would likely follow this general scheme:

  • Treatment of 2,6-difluoropyridine with a strong base such as n-butyllithium at low temperature (-78°C)

  • Reaction with carbon dioxide (typically dry ice)

  • Acidification to form the carboxylic acid

  • Esterification with ethanol under acidic conditions to form the ethyl ester

Key Intermediates

The primary intermediate in the synthesis would be 2,6-difluoropyridine-3-carboxylic acid. Based on documented syntheses of similar compounds, this intermediate can be prepared with yields of approximately 60-65% under optimized conditions . The subsequent esterification step to convert the carboxylic acid to the ethyl ester typically proceeds with high efficiency (>70% yield).

A potential alternative synthetic route might involve conversion of the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with ethanol to form the ethyl ester .

Optimization Strategies

Based on synthesis information for related compounds, several parameters can be optimized to improve the yield and purity of ethyl 3,6-difluoropicolinate:

  • Temperature control: Maintaining precise low temperatures (-70°C to -78°C) during the lithiation step is critical to achieve regioselective metalation

  • Reaction time: Extended lithiation times (1-3 hours) typically improve yield

  • Solvent selection: Tetrahydrofuran (THF) is commonly used for lithiation reactions

  • Esterification conditions: Catalyst selection and reaction time optimization can improve conversion efficiency

Applications and Research Relevance

Chemical Applications

Ethyl 3,6-difluoropicolinate has potential applications as:

  • A building block in organic synthesis

  • An intermediate in the preparation of more complex heterocyclic compounds

  • A reagent in cross-coupling reactions, particularly those involving C-F bond functionalization

The specific fluorination pattern at positions 3 and 6 provides a distinct electronic and steric environment compared to other difluorinated analogs, potentially leading to unique reactivity profiles .

Pharmaceutical Research

Comparative Analysis with Related Compounds

Structural Variations in Difluoropicolinates

Several structurally related difluoropicolinate derivatives have been documented, with variations in both the positions of fluorine atoms and the ester groups. Table 2 provides a comparative overview:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Ethyl 3,6-difluoropicolinate1214363-19-5C₈H₇F₂NO₂187.14Fluorine at positions 3 and 6
Ethyl 3,5-difluoropicolinate1065267-10-8C₈H₇F₂NO₂187.14Fluorine at positions 3 and 5
Ethyl 5,6-difluoropicolinate1214363-04-8C₈H₇F₂NO₂187.14Fluorine at positions 5 and 6
Methyl 3,6-difluoropicolinate1214336-10-3C₇H₅F₂NO₂173.12Methyl ester instead of ethyl ester
Ethyl 4-chloro-3,5-difluoropicolinate1350648-43-9C₈H₆ClF₂NO₂221.59Additional chlorine at position 4

These structural variations can significantly affect chemical reactivity, physical properties, and potential biological activities .

Structure-Property Relationships

The position of fluorine atoms on the pyridine ring significantly influences the electronic distribution and, consequently, the chemical behavior of these compounds. For instance:

  • 3,6-difluorination creates an asymmetric electron distribution different from the 5,6-difluorination pattern

  • Fluorination at different positions affects the acidity of nearby protons and the reactivity toward nucleophilic substitution

  • The specific fluorination pattern may influence coordination chemistry and potential interactions with biological targets

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